1,3-dimethyl-N-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-N-phenylpyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-phenylpyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then reacted with phenyl isocyanate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3-dimethyl-N-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a chlorine atom at the 5-position.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the N-phenyl group.
Uniqueness
1,3-dimethyl-N-phenylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64429-34-1 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1,3-dimethyl-N-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-9-11(8-15(2)14-9)12(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
InChI Key |
WZBRFGKKALNVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.